molecular formula C12H9FN2O3 B1440533 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid CAS No. 1286705-94-9

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B1440533
CAS No.: 1286705-94-9
M. Wt: 248.21 g/mol
InChI Key: ZKTIZQASEAPNCS-UHFFFAOYSA-N
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Description

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is an organic compound that features a pyrimidine ring substituted with a fluorophenyl group and an acetic acid moiety

Mechanism of Action

Target of Action

The primary targets of 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid are currently unknown. This compound is structurally similar to 4-fluorophenylacetic acid , which is used as an intermediate in the production of fluorinated anesthetics . .

Pharmacokinetics

It is known that 4-fluorophenylacetic acid is insoluble in water , which could impact its bioavailability and distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated pyrimidine intermediate in the presence of a palladium catalyst.

    Acetic Acid Moiety Addition: The acetic acid moiety can be introduced through a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with a suitable acetic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols.

    Substitution: Products depend on the substituent introduced during the reaction.

Scientific Research Applications

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
  • 2-(4-(4-bromophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
  • 2-(4-(4-methylphenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Uniqueness

2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins compared to other halogenated or alkylated analogs.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-9-3-1-8(2-4-9)10-5-11(16)15(7-14-10)6-12(17)18/h1-5,7H,6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTIZQASEAPNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N(C=N2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
Reactant of Route 2
2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
Reactant of Route 3
2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
Reactant of Route 5
2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

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